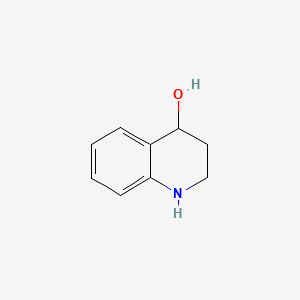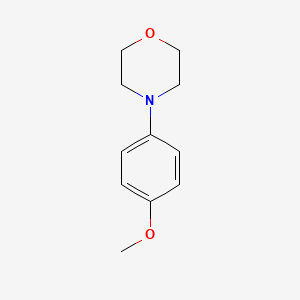
4-Bromooctane
Vue d'ensemble
Description
4-Bromooctane is a chemical compound with the molecular formula C8H17Br . It has an average mass of 193.125 Da and a monoisotopic mass of 192.051361 Da .
Molecular Structure Analysis
The molecular structure of 4-Bromooctane consists of a chain of eight carbon atoms with a bromine atom attached to the fourth carbon .Physical And Chemical Properties Analysis
4-Bromooctane has a boiling point of 191.87°C, a density of 1.1024, and a refractive index of 1.4378 .Applications De Recherche Scientifique
Molecular Structure and Properties
4-Bromooctane, with the molecular formula C8H17Br , has an average mass of 193.125 Da . It’s a simple alkyl halide, where a bromine atom is attached to the fourth carbon of an octane chain .
Synthesis of Compounds in Pharmaceuticals
4-Bromooctane is used to provide an alkyl chain in the synthesis of compounds which have potential use in pharmaceuticals . The bromine atom in 4-Bromooctane can be replaced with various functional groups, leading to a wide range of pharmaceutical compounds .
Intermediate in Polymer Industry
This compound acts as an intermediate in the polymer industry, especially to provide an alkyl backbone . The long carbon chain of 4-Bromooctane can be incorporated into polymers, enhancing their flexibility and durability .
Fabrication of Semiconductor Devices
4-Bromooctane has applications in the fabrication of semiconductor devices in the electronic sector . The bromine atom can participate in reactions that form layers of materials on the semiconductor surface .
Thermochemical Data
The boiling point of 4-Bromooctane is 474 K . This property is important in processes like distillation, where separation of components based on their boiling points is required .
Safety and Handling
4-Bromooctane, like other alkyl halides, needs to be handled with care. Material safety data sheets (MSDS) provide guidelines for its safe handling, storage, and disposal .
Safety and Hazards
Mécanisme D'action
Target of Action
4-Bromooctane is a simple alkyl halide, and its primary targets are nucleophilic entities in organic reactions. These targets can be a variety of biological molecules that contain nucleophilic functional groups, such as amines, alcohols, and thiols .
Mode of Action
The mode of action of 4-Bromooctane primarily involves nucleophilic substitution reactions. In these reactions, the bromine atom in 4-Bromooctane, being an excellent leaving group, is replaced by a nucleophile . This results in the formation of a new bond between the nucleophile and the carbon atom that was originally bonded to the bromine.
Biochemical Pathways
The specific biochemical pathways affected by 4-Bromooctane would depend on the specific nucleophile involved in the reaction. For instance, if the nucleophile is an amine, the reaction could lead to the formation of an alkylamine, which could then participate in various biochemical pathways, such as the synthesis of proteins or neurotransmitters .
Result of Action
The molecular and cellular effects of 4-Bromooctane’s action would depend on the specific nucleophile that it reacts with. For example, if 4-Bromooctane reacts with an amine, the resulting alkylamine could affect cellular processes by acting as a precursor for the synthesis of various biomolecules .
Action Environment
The action, efficacy, and stability of 4-Bromooctane can be influenced by various environmental factors. These include the pH and temperature of the reaction environment, the presence of other reactive species, and the specific biological context (e.g., the type of cell or tissue in which the reaction occurs) .
Propriétés
IUPAC Name |
4-bromooctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17Br/c1-3-5-7-8(9)6-4-2/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDODEDHSASFCSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40883632 | |
| Record name | Octane, 4-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
999-06-4 | |
| Record name | 4-Bromooctane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=999-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octane, 4-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000999064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octane, 4-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octane, 4-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromooctane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.414 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What information about the molecular structure of 4-bromooctane can be inferred from the research on its dielectric relaxation?
A1: While the research [] doesn't directly provide detailed spectroscopic data, it offers insights into the molecule's overall structure and polarity. The study measures the "dielectric relaxation," which describes how the molecule reorients itself in response to an oscillating electric field. This behavior is directly related to the molecule's dipole moment, a measure of its charge separation.
Q2: How does the position of the bromine atom on the alkane chain affect its dielectric properties?
A2: While the provided abstracts don't directly compare different isomers, the research [] investigates a series of bromoalkanes, including 1-bromooctane and 4-bromooctane. Although not explicitly stated, variations in their measured "mean relaxation times" and "Cole-Cole distribution parameters" [] would likely reflect the influence of bromine's position on the overall molecular dipole moment and its rotational freedom within the molecule. Further research and data analysis would be needed to draw specific conclusions about the impact of bromine position on these properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



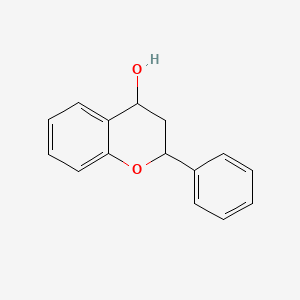



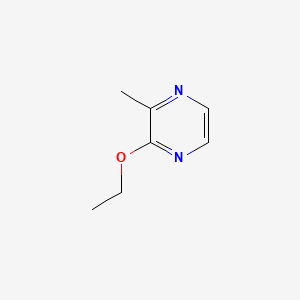



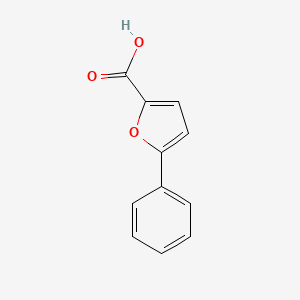
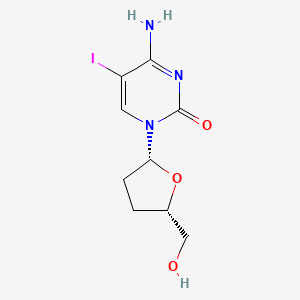
![Methyl 6-bromobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B1583619.png)

